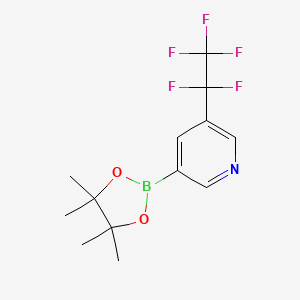
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, an alkyne group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the pyrimidine derivative and a suitable benzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.
化学反応の分析
Types of Reactions
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to and inhibits the activity of quorum sensing receptors in bacteria, thereby disrupting cell-to-cell communication and biofilm formation . In cancer research, it has been shown to inhibit the activity of certain tyrosine kinases, leading to the suppression of cancer cell proliferation .
類似化合物との比較
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide can be compared with other similar compounds, such as:
2-Phenylaminopyrimidine Derivatives: These compounds also contain a pyrimidine ring and have been studied for their antiproliferative effects in cancer cells.
N-(Pyrimidin-2-yl)alkyl/arylamides: These compounds are similar in structure and have been investigated for their quorum sensing inhibitory effects.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne group, and a benzamide moiety, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZYNDTZQSOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)

![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)


![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)
